molecular formula C23H19ClFN3O2 B10779881 4-((9-Chloro-7-(5-fluoro-1H-indol-1-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methyl)pyridin-2(1H)-one

4-((9-Chloro-7-(5-fluoro-1H-indol-1-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methyl)pyridin-2(1H)-one

Cat. No.: B10779881
M. Wt: 423.9 g/mol
InChI Key: JCMBXRJQNVPHIQ-UHFFFAOYSA-N
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Description

CHEMBL3586360 is a chemical compound identified in the ChEMBL database.

Chemical Reactions Analysis

CHEMBL3586360 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

CHEMBL3586360 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: It is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of CHEMBL3586360 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

CHEMBL3586360 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

Molecular Formula

C23H19ClFN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

4-[[9-chloro-7-(5-fluoroindol-1-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methyl]-1H-pyridin-2-one

InChI

InChI=1S/C23H19ClFN3O2/c24-20-12-19(28-6-4-16-10-18(25)1-2-21(16)28)11-17-14-27(7-8-30-23(17)20)13-15-3-5-26-22(29)9-15/h1-6,9-12H,7-8,13-14H2,(H,26,29)

InChI Key

JCMBXRJQNVPHIQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1CC3=CC(=O)NC=C3)C=C(C=C2Cl)N4C=CC5=C4C=CC(=C5)F

Origin of Product

United States

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